Tetradecanoate

説明

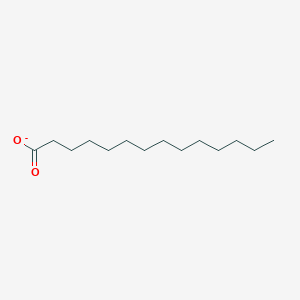

Structure

2D Structure

3D Structure

特性

分子式 |

C14H27O2- |

|---|---|

分子量 |

227.36 g/mol |

IUPAC名 |

tetradecanoate |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/p-1 |

InChIキー |

TUNFSRHWOTWDNC-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCC(=O)[O-] |

正規SMILES |

CCCCCCCCCCCCCC(=O)[O-] |

同義語 |

Acid, Myristic Acid, Tetradecanoic Myristate Myristic Acid Tetradecanoic Acid |

製品の起源 |

United States |

Biosynthesis, Metabolism, and Natural Occurrence of Tetradecanoate

Biogeochemical Pathways of Tetradecanoate Formation

The formation of this compound is a fundamental process in lipid metabolism, governed by specific enzymatic pathways and the availability of precursor molecules.

Enzymatic Synthesis Mechanisms

The primary pathway for the de novo synthesis of this compound, like other fatty acids, is through the fatty acid synthase (FAS) system. This multi-enzyme complex catalyzes the sequential addition of two-carbon units to a growing acyl chain. The synthesis begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC) . wikipedia.orgourbiochemistry.comnih.gov This step is the committed and rate-limiting step in fatty acid biosynthesis. ourbiochemistry.com

The FAS complex then orchestrates a series of reactions, including condensation, reduction, dehydration, and another reduction, to elongate the fatty acid chain. For the synthesis of this compound, this cycle is repeated six times, starting with one molecule of acetyl-CoA and utilizing six molecules of malonyl-CoA. While the primary product of the mammalian FAS is typically palmitic acid (a 16-carbon fatty acid), smaller amounts of myristic acid, lauric acid, and decanoic acids can also be synthesized. cabidigitallibrary.org

Another significant enzymatic mechanism involving this compound is N-myristoylation , the covalent attachment of a myristoyl group (derived from myristic acid) to the N-terminal glycine (B1666218) residue of a protein. nih.govwikipedia.orgpatsnap.com This process is catalyzed by the enzyme N-myristoyltransferase (NMT) . nih.govwikipedia.org The reaction proceeds via a nucleophilic addition-elimination mechanism, where the myristoyl group is transferred from myristoyl-CoA to the protein substrate. nih.govwikipedia.org This modification is crucial for protein localization, signal transduction, and protein-protein interactions. nih.govpatsnap.com

Precursor Utilization and Bioconversion Processes

The fundamental building block for the de novo synthesis of this compound is acetyl-CoA . wikipedia.orgpharmacy180.com Most of the acetyl-CoA utilized for fatty acid synthesis is derived from the metabolism of carbohydrates through the glycolytic pathway. wikipedia.org In the mitochondria, pyruvate from glycolysis is converted to acetyl-CoA. To be used for fatty acid synthesis in the cytosol, acetyl-CoA is first converted to citrate, which can then be transported across the mitochondrial membrane. In the cytosol, citrate is cleaved back into acetyl-CoA and oxaloacetate by ATP citrate lyase. wikipedia.org

Acetyl-CoA is then carboxylated to malonyl-CoA by acetyl-CoA carboxylase. wikipedia.orgwikipedia.org Malonyl-CoA provides the two-carbon units that are sequentially added to the growing fatty acid chain by the FAS complex. wikipedia.orgquora.com

In addition to de novo synthesis, this compound can also be formed through the modification of other fatty acids. Studies in cultured rat hepatocytes have shown that myristic acid can be produced by the elongation of lauric acid (a 12-carbon fatty acid) and the shortening of palmitic acid (a 16-carbon fatty acid) through peroxisomal β-oxidation. researchgate.net

| Precursor/Process | Description | Key Enzymes |

| Acetyl-CoA | The primary two-carbon donor for de novo fatty acid synthesis. | Acetyl-CoA Carboxylase, Fatty Acid Synthase |

| Malonyl-CoA | Formed from the carboxylation of acetyl-CoA, it serves as the elongating unit in fatty acid synthesis. | Acetyl-CoA Carboxylase |

| Lauric Acid Elongation | The addition of a two-carbon unit to lauric acid (C12:0) to form myristic acid (C14:0). | Fatty acid elongases |

| Palmitic Acid Shortening | The removal of a two-carbon unit from palmitic acid (C16:0) to form myristic acid (C14:0). | Peroxisomal β-oxidation enzymes |

Distribution and Biogenesis Across Biological Systems

This compound is widely distributed in nature, found as a component of lipids and metabolites in plants, microorganisms, and animals.

Presence in Plant Lipids and Metabolites

This compound is a common constituent of plant fats and oils. herbs2000.comptmitraayu.com It is found in significant quantities in the seed oils of various plants. The name "myristic acid" itself is derived from the nutmeg tree, Myristica fragrans, as its seeds are a particularly rich source. wikipedia.orgchemicalbook.com Other notable plant sources with high concentrations of this compound include coconut oil and palm kernel oil. wikipedia.orgatamanchemicals.com It is also present in the rhizomes of plants from the Iris genus. wikipedia.org In these plants, this compound is typically stored in the form of triacylglycerols, which are esters derived from glycerol (B35011) and three fatty acids.

| Plant Source | Common Name | Typical this compound Content |

| Myristica fragrans | Nutmeg | High (Nutmeg butter is 75% trimyristin) wikipedia.orgatamanchemicals.com |

| Cocos nucifera | Coconut | Significant concentrations in coconut oil atamanchemicals.comchempri.com |

| Elaeis guineensis | Palm | Found in palm kernel oil wikipedia.orgatamanchemicals.com |

| Iris species | Iris | Present in the rhizomes wikipedia.org |

Occurrence in Microbial Systems and Fermentation

This compound is also found in various microbial systems. Certain marine microalgae, such as Skeletonema costatum, contain notable quantities of myristic acid. celignis.com In the bacterium Zymomonas mobilis, nonhydroxy myristic acid is a component of the cell membrane. taylorandfrancis.com

In the context of fermentation, myristic acid can be utilized as a substrate. For instance, the yeast Starmerella bombicola can use myristic acid in fermentation media for the synthesis of sophorolipids, a type of microbial glycolipid with surfactant properties. nih.gov The exogenous supply of myristic acid in the fermentation media can be incorporated into the enzymatic machinery of the yeast to produce these specialized lipids. nih.gov

Existence in Animal Biochemical Pathways (Non-Human Model Systems)

In animals, this compound is a component of many fats and is involved in various metabolic pathways. herbs2000.comatamanchemicals.com It is found in butterfat, with bovine milk containing 8–14% of its fat as myristic acid. wikipedia.org The crystallized fraction of oil from the sperm whale, known as spermaceti, is another source. wikipedia.orgatamanchemicals.com

Studies on non-human model systems have provided insights into the metabolism of this compound. In cultured rat hepatocytes, it has been demonstrated that myristic acid can be synthesized de novo from acetyl-CoA, as well as through the elongation of lauric acid and the shortening of palmitic acid. researchgate.net

Insects also utilize this compound in their lipid metabolism. For example, lipids from black soldier fly larvae are rich in lauric and myristic acids. ethz.ch When fed to laying hens, a portion of this dietary myristic acid is transferred to the egg yolk lipids, although the net transfer is relatively low, suggesting that the hens are able to metabolize or elongate a significant proportion of the ingested myristic acid. ethz.ch In the silkworm, Bombyx mori, myristic acid quantities have been observed to increase in certain symbiotic interactions. visserlab.be Fatty acid synthase (FAS), the key enzyme in its synthesis, has been identified as crucial for lipid metabolism and development in insects like the cutworm Spodoptera litura. mdpi.com

Metabolic Fates and Turnover of this compound

This compound, a common 14-carbon saturated fatty acid also known as myristate, is a key intermediate in numerous metabolic processes. atamanchemicals.comnih.gov Once synthesized or absorbed from dietary sources, it enters a dynamic cycle of metabolic transformations, serving as both a structural component and an energy source. Its metabolic journey involves integration into various lipid pools, degradation through specific catabolic pathways, and a complex interplay with other fatty acids.

Integration into Lipid Pools

This compound is actively incorporated into a variety of complex lipids, which serve diverse biological functions ranging from energy storage to cell signaling. A primary fate for this compound is its esterification into triglycerides, which are the main form of energy storage in adipose tissue. pharmacompass.com In isolated rat adipose cells, myristate incorporated from labeled acetate was shown to be preferentially esterified into triglycerides. pharmacompass.com

Beyond neutral lipids, this compound is also a component of phospholipids (B1166683), the fundamental building blocks of cellular membranes. atamanchemicals.compharmacompass.com Its incorporation into phospholipids contributes to the structural integrity and fluidity of membranes. atamanchemicals.com

A unique and critical role of this compound is its covalent attachment to proteins in a process known as N-myristoylation. atamanchemicals.comebi.ac.uk This modification involves the transfer of a myristoyl group (derived from this compound) from myristoyl-CoA to the N-terminal glycine residue of a wide range of eukaryotic and viral proteins. atamanchemicals.com This lipid anchor facilitates the localization of proteins to cellular membranes and mediates protein-protein interactions, which are crucial for many cellular functions. atamanchemicals.comnih.gov

Table 1: Major Lipid Pools for this compound Integration

| Lipid Pool | Primary Function | Metabolic Process | Biological Significance |

|---|---|---|---|

| Triglycerides | Energy Storage | Esterification | Stored primarily in adipose tissue as a long-term energy reserve. pharmacompass.com |

| Phospholipids | Membrane Structure | Esterification | Contributes to the structure and function of cellular membranes. atamanchemicals.compharmacompass.com |

| Myristoylated Proteins | Protein Localization & Signaling | N-myristoylation | Anchors proteins to membranes, facilitating signaling cascades and protein interactions. atamanchemicals.comnih.gov |

Degradation Pathways and Metabolite Formation

The primary catabolic pathway for this compound is mitochondrial β-oxidation. This process systematically shortens the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production in the form of ATP. In some organisms like Pseudomonas aeruginosa, long-chain fatty acids such as this compound are degraded via specific β-oxidation pathways, for instance, through the fadBA5 operon. nih.gov

In addition to complete breakdown for energy, this compound can be biotransformed into other biologically active molecules. One significant pathway is chain elongation, where it can be converted to longer-chain saturated fatty acids such as palmitic acid (C16:0) and stearic acid (C18:0). pharmacompass.com Another metabolic route is desaturation, which introduces a double bond into the fatty acid chain. pharmacompass.com this compound can be desaturated to form myristoleic acid (C14:1), a monounsaturated fatty acid. pharmacompass.com

Metabolites of this compound have also been identified. In humans, known metabolites include 13-Hydroxytetradecanoic acid. pharmacompass.com In broader metabolic processes, this compound can be metabolized into compounds like methyl myristate. atamanchemicals.com

Table 2: Key Degradation Pathways and Metabolites of this compound

| Pathway/Metabolite | Description | End Product(s) |

|---|---|---|

| β-Oxidation | Mitochondrial pathway for fatty acid breakdown to produce energy. nih.gov | Acetyl-CoA, FADH₂, NADH |

| Chain Elongation | Addition of two-carbon units to increase the chain length of the fatty acid. pharmacompass.com | Palmitic acid, Stearic acid pharmacompass.com |

| Desaturation | Introduction of a double bond into the fatty acid chain. pharmacompass.com | Myristoleic acid pharmacompass.com |

| Hydroxylation | Addition of a hydroxyl group to the carbon chain. | 13-Hydroxytetradecanoic acid pharmacompass.com |

| Esterification | Reaction with an alcohol to form an ester. | Methyl this compound (Methyl myristate) atamanchemicals.comhmdb.ca |

Metabolic Interplay with Other Fatty Acids

There is evidence of preferential channeling of different fatty acids into specific lipid classes. For example, studies in isolated rat adipose cells have shown that while myristate is preferentially esterified into triglycerides, the longer-chain stearate is more readily incorporated into phospholipids. pharmacompass.com This suggests that cellular mechanisms exist to direct fatty acids of different chain lengths toward distinct metabolic fates, influencing the composition of energy stores and cellular membranes.

Furthermore, the conversion of saturated fatty acids to their monounsaturated counterparts is a regulated process. The desaturation of myristic acid to myristoleic acid by stearoyl-CoA desaturase enzymes is a critical step. pharmacompass.com Research has indicated that the efficiency of this conversion can differ between fatty acids; for instance, rat liver homogenates were found to convert palmitic acid to its monounsaturated form more readily than myristic acid. pharmacompass.com Such differences in substrate preference among enzymes highlight the complex regulatory network governing fatty acid metabolism.

Table 3: Comparative Metabolic Fates of this compound and Other Fatty Acids

| Metabolic Process | This compound (C14:0) | Palmitic Acid (C16:0) | Stearic Acid (C18:0) |

|---|---|---|---|

| Preferential Lipid Pool (Adipose Tissue) | Triglycerides pharmacompass.com | - | Phospholipids pharmacompass.com |

| Elongation Product | Yes (to Palmitic, Stearic) pharmacompass.com | Yes (to Stearic) | - |

| Desaturation Product | Myristoleic acid (C14:1) pharmacompass.com | Palmitoleic acid (C16:1) | Oleic acid (C18:1) |

| Relative Desaturation Rate (Rat Liver) | Lower than Palmitic acid pharmacompass.com | Higher than Myristic acid pharmacompass.com | - |

Molecular and Cellular Biological Roles and Mechanisms of Tetradecanoate

Protein N-Myristoylation: Mechanisms and Functional Implications

Protein N-myristoylation involves the irreversible attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a target protein. wikipedia.orgnih.gov This modification is widespread among eukaryotes and viruses and significantly influences the protein's properties and biological activities. wikipedia.org

Co-translational and Post-translational Myristoylation Processes

The attachment of the myristoyl group can occur either during or after protein synthesis.

Co-translational myristoylation happens as the new protein is being synthesized on the ribosome. creative-diagnostics.comletstalkacademy.com Following the removal of the initial methionine residue by an aminopeptidase, the exposed N-terminal glycine becomes a substrate for N-myristoyltransferase (NMT), which then attaches the myristoyl group. creative-diagnostics.comresearchgate.net This immediate modification allows for the prompt targeting of the nascent protein to cellular membranes. creative-diagnostics.com

Post-translational myristoylation takes place after the protein has been fully synthesized. nih.govcreative-diagnostics.com This process is often initiated by a cellular event, such as apoptosis, where caspase cleavage of a protein exposes a previously hidden internal glycine residue. wikipedia.orgnih.gov This newly available glycine can then be myristoylated by NMT, leading to a change in the protein's function or localization in response to specific cellular signals. researchgate.net

Role in Protein Subcellular Localization

A primary function of N-myristoylation is to act as a hydrophobic anchor, facilitating the association of proteins with cellular membranes. creative-diagnostics.comfrontiersin.org The attached myristoyl group increases the protein's affinity for the lipid bilayer, directing it to specific subcellular locations such as the plasma membrane, endoplasmic reticulum, Golgi apparatus, and mitochondria. creative-diagnostics.comfrontiersin.org This localization is critical for the proper function of many proteins, as it brings them into proximity with their interaction partners and substrates at the membrane. frontiersin.orgmdpi.com For instance, the myristoylation of the Gag polyprotein in HIV-1 is essential for targeting it to the plasma membrane, a crucial step for viral assembly and budding. nih.govmdpi.com

Influence on Protein-Protein Interactions and Complex Assembly

N-myristoylation is a key modulator of protein-protein interactions. creative-diagnostics.comfrontiersin.org The myristoyl group can directly participate in binding interfaces or induce conformational changes in the protein that expose binding sites for other proteins. wikipedia.org This facilitates the formation of stable protein complexes necessary for various cellular functions. creative-diagnostics.com Myristoylated proteins can act as scaffolds, bringing together components of a signaling pathway or structural unit. creative-proteomics.com For example, the myristoylation of certain kinases is essential for their interaction with downstream signaling partners. creative-diagnostics.com

Impact on Signal Transduction Cascades

Myristoylation plays a vital role in a multitude of signal transduction pathways. wikipedia.orgcreative-diagnostics.com Many key signaling proteins, including G proteins, protein kinases, and small GTPases, are myristoylated. creative-diagnostics.com This modification is often a prerequisite for their recruitment to the plasma membrane, where they can receive and transmit signals from the extracellular environment to the cell's interior. creative-diagnostics.comfrontiersin.org The "myristoyl switch" is a mechanism where the exposure of the myristoyl group is regulated, for instance by ligand binding or phosphorylation, allowing for tight control over the protein's activity and localization. wikipedia.org This switching mechanism is critical for the temporal and spatial regulation of signaling events. wikipedia.org For example, the myristoylation of Src family kinases like Lck and Fyn is essential for their role in T-cell receptor signaling. frontiersin.org

Tetradecanoate in Cellular Signaling Pathways

Beyond its role in N-myristoylation, this compound and its derivatives can directly influence cellular signaling pathways.

Modulation of Protein Kinase C Activity

Protein Kinase C (PKC) is a family of enzymes that are central to many signaling cascades, regulating processes like cell growth, differentiation, and apoptosis. nih.gov Certain phorbol (B1677699) esters, which are structural analogs of the endogenous PKC activator diacylglycerol (DAG), are potent modulators of PKC activity. nih.gov The hydrophobicity of these ligands can influence the translocation and subsequent biological response of PKC isoforms. For example, the more hydrophobic 12-deoxyphorbol 13-tetradecanoate causes PKCδ to first move to the plasma membrane and then to internal membranes, an action linked to tumor promotion. nih.gov In contrast, less hydrophobic phorbol esters can induce different translocation patterns and inhibit tumor promotion. nih.gov Furthermore, 12-O-tetradecanoylphorbol-13-acetate (TPA), a well-known PKC activator, has been shown to modulate the mRNA levels of regulatory subunits of another key signaling enzyme, protein kinase A (PKA), indicating a complex crosstalk between these signaling pathways. nih.gov Studies have shown that TPA treatment can lead to a significant, though transient, increase in the phosphorylation of an 80-kDa PKC substrate in certain cell lines. pnas.org

Interactions with Toll-Like Receptors

This compound, as a saturated fatty acid, has been shown to interact with Toll-Like Receptors (TLRs), particularly TLR4. nih.govoup.com This interaction is significant as TLRs are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns. The activation of TLR4 signaling pathways can lead to an inflammatory response. oup.com

Free saturated fatty acids, including this compound (myristic acid), can elicit TLR4-dependent responses. nih.gov The mechanism is thought to involve the potential for free saturated fatty acids to act as direct ligands for the MD-2-TLR4 complex, similar to the acyl chains of lipid A, the endotoxic part of lipopolysaccharide (LPS). nih.gov In fact, synthetic lipid A mimics that are hexa-acylated with saturated fatty acids can elicit TLR4-dependent signals. nih.gov In human trophoblasts, myristic acid has been observed to increase the mRNA expression of TLR4. oup.com This upregulation of TLR4 can amplify cellular responses to other ligands, such as resistin, thereby promoting inflammatory signaling. endocrine-abstracts.org The interaction of this compound with TLR4 can also be inhibitory. drugbank.com

The binding of ligands to the extracellular domain of TLR4 is a key step in initiating a signaling cascade. This domain can recognize various bacterial components, including 3-hydroxy-tetradecanoic acid. virginia.edu Structural studies of human and mouse TLR4/MD-2 complexes with synthetic lipid A mimetics have identified (3R)-3-(dodecanoyloxy)tetradecanoic acid and (3R)-3-(tetradecanoyloxy)tetradecanoic acid as components of these complexes. emdataresource.orgpdbj.orgpdbj.org

Influence on Quorum Sensing Systems in Microorganisms

This compound has demonstrated the ability to modulate quorum sensing (QS) systems in bacteria, which are cell-to-cell communication processes that regulate virulence factor production. nih.govresearchgate.netfrontiersin.orgfrontiersin.org This modulation can lead to the inhibition of various virulence factors, making it a target for anti-virulence strategies. nih.gov

In the bacterium Pseudomonas aeruginosa, myristic acid has been shown to interfere with QS-regulated processes. nih.govresearchgate.netfrontiersin.orgfrontiersin.org Studies have revealed that myristic acid can significantly inhibit the production of pyocyanin (B1662382), a key virulence factor, as well as reduce the activity of enzymes like protease, lipase (B570770), and polygalacturonase without significantly affecting bacterial growth. nih.govresearchgate.net This suggests that myristic acid acts as a general quorum sensing inhibitor rather than having a direct antibacterial effect. nih.govresearchgate.net

Specifically, myristic acid (C14:0) has been shown to reduce pyocyanin production by 35–58% at concentrations of 40 and 1,000 µM. frontiersin.orgfrontiersin.orgnih.gov It also significantly reduces swarming motility by approximately 90%, another QS-regulated behavior, without impacting biofilm formation. frontiersin.orgfrontiersin.orgnih.gov Furthermore, myristic acid has been found to abolish the secretion of the exoenzyme ExoU at a concentration of 50 µM. frontiersin.orgfrontiersin.orgnih.gov These findings highlight the potential of this compound to disrupt bacterial communication and virulence. nih.govresearchgate.net

Signaling in Neural Cell Proliferation and Differentiation (In Vitro Studies)

In vitro studies have indicated that this compound can influence the proliferation and differentiation of neural stem cells (NSCs). researchgate.netnih.govnih.gov This suggests a potential role for this fatty acid in neurodevelopmental processes.

Research has demonstrated that myristic acid can promote both the proliferation and differentiation of NSCs in culture. researchgate.netnih.govnih.gov This effect is significant as the regulation of NSC behavior is critical for the development and maintenance of the central nervous system. While the precise mechanisms are still under investigation, these findings point to a direct role of myristic acid in modulating fundamental cellular processes in the nervous system. researchgate.netnih.govnih.gov In the context of aging, studies have also suggested that myristic acid may alleviate hippocampal aging, partly by influencing GABAergic signaling. nih.govresearchgate.net

Interactions with Biomolecules and Subcellular Structures

This compound's biological effects are also mediated through its direct interactions with various biomolecules and its integration into cellular structures.

Binding Affinities with Enzymes and Receptors

This compound is known to bind to a variety of proteins, including enzymes and receptors, often through a process called N-myristoylation. atamanchemicals.comatamanchemicals.com This process involves the covalent attachment of myristate to the N-terminal glycine of a protein, which can influence the protein's activity and localization. atamanchemicals.comatamanchemicals.com Myristoylation allows proteins to anchor to cell membranes and facilitates protein-protein interactions. atamanchemicals.com

Examples of proteins that are myristoylated and whose function is consequently modulated include the TRIF-related adaptor molecule (TRAM), which is essential for TLR4 signaling. nih.gov The myristoylation of TRAM targets it to the plasma membrane, a critical step for its function in the LPS response pathway. nih.gov ADP ribosylation factors (Arfs), which are key regulators of vesicle transport, are also N-myristoylated, and this modification is crucial for their anchoring to membrane surfaces. nih.gov

Beyond myristoylation, free myristic acid can also directly interact with and inhibit the activity of certain enzymes and transporters. For instance, myristic acid has been shown to inhibit the bacterial ABC transporter BmrA. mdpi.com It can also inhibit the DNA binding activity of the c-Myc/Max dimer, with a 50% inhibitory concentration (IC50) of 97 µM. utoronto.ca Molecular docking studies have also suggested hydrophobic interactions between myristic acid and viral proteins. researchgate.net

Table 1: Examples of this compound-Interacting Proteins and their Functions

| Protein/Receptor | Interaction Type | Functional Consequence |

|---|---|---|

| Toll-Like Receptor 4 (TLR4) | Direct binding / Ligand | Modulation of innate immune response. nih.govdrugbank.com |

| TRIF-related adaptor molecule (TRAM) | N-myristoylation | Membrane targeting and essential for TLR4 signaling. nih.gov |

| ADP ribosylation factors (Arfs) | N-myristoylation | Anchoring to membrane surfaces for vesicle transport regulation. nih.gov |

| Bacterial ABC Transporter BmrA | Inhibition | Inhibition of transporter activity. mdpi.com |

| c-Myc/Max dimer | Inhibition of DNA binding | Suppression of proliferation. utoronto.ca |

| Hepatocyte nuclear factor 4 alpha (HNF4α) | Binding to Ligand Binding Domain | Regulation of metabolic processes. researchgate.net |

| Recoverin | N-myristoylation | Membrane binding in response to calcium signals. nih.gov |

Interaction with Nucleic Acids (DNA)

This compound has been reported to interact with DNA, potentially influencing its structure and function. atamanchemicals.comatamanchemicals.comresearchgate.net Some studies suggest that myristic acid can bind to DNA through covalent linkages. atamanchemicals.comatamanchemicals.com Fluorescence spectroscopy has indicated that myristic acid can bind to DNA, leading to conformational and structural changes. researchgate.net

The modification of DNA-binding proteins by myristoylation can also indirectly affect gene regulation. For example, the myristoylation of the FBR murine sarcoma virus (gag-fos) protein has been shown to decrease its DNA binding activity and transcriptional activation. nih.gov Additionally, fatty acids, including myristic acid, have been found to inhibit the DNA binding of the c-Myc/Max dimer, which in turn can suppress cell proliferation and induce apoptosis. utoronto.ca

Integration and Role in Membrane Structure and Dynamics

As a 14-carbon saturated fatty acid, this compound is an important component of cellular membranes, contributing to their structure and function. atamanchemicals.comatamanchemicals.com Its hydrophobicity allows it to be incorporated into the fatty acyl core of the phospholipid bilayer of the plasma membrane in eukaryotic cells. atamanchemicals.com This integration can occur through its presence in phospholipids (B1166683) like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC). mdpi.com

The presence of myristic acid in membrane lipids can influence membrane fluidity. oup.com An increase in shorter-chain fatty acids like myristic acid can increase membrane fluidity, which has been shown to be important for processes like the repair of photodamaged photosystem II in cyanobacteria. oup.com The myristoyl group of myristoylated proteins, such as recoverin and Arf, inserts into the lipid bilayer, anchoring the protein to the membrane and influencing its orientation and dynamics. nih.govnih.gov This anchoring is crucial for the biological function of these proteins. nih.gov The integration of this compound and its derivatives into lipid bilayers can affect the physicochemical properties of the membrane, including increasing the order in the polar head group region and increasing rigidity in the hydrophobic core. mdpi.com

Enzymatic Modulation and Biochemical Inhibition

This compound, commonly known as myristate, is the carboxylate anion or ester of tetradecanoic acid (myristic acid). This 14-carbon saturated fatty acid is not merely a metabolic fuel or a structural component of membranes; it also plays a significant role as a modulator of enzyme activity and a participant in biochemical inhibition. Its interactions with various enzymes are crucial for cellular signaling, protein function, and metabolic regulation.

Inhibition of Glycosidases (e.g., α-Amylase, α-Glucosidase)

Tetradecanoic acid has been identified as a potent inhibitor of key carbohydrate-hydrolyzing enzymes, namely α-amylase and α-glucosidase. tandfonline.comtandfonline.comresearchgate.net These enzymes are critical for the digestion of dietary carbohydrates. α-Amylase initiates the breakdown of complex starches into smaller oligosaccharides, which are then further hydrolyzed into absorbable monosaccharides, like glucose, by α-glucosidase in the intestine. tandfonline.com Inhibition of these enzymes can modulate carbohydrate metabolism.

Research has demonstrated that tetradecanoic acid, isolated from the brown alga Sargassum wightii, exhibits significant dose-dependent inhibitory activity against both enzymes. tandfonline.comtandfonline.com In one study, tetradecanoic acid showed a maximum inhibition of 83% against α-amylase and 78% against α-glucosidase at a concentration of 1.12 μM. tandfonline.comtandfonline.com The half-maximal inhibitory concentration (IC50) values were determined to be 0.412 μM for α-amylase and 0.64 μM for α-glucosidase, indicating potent inhibition. tandfonline.com Enzyme kinetic studies have been conducted to determine the maximum reaction velocity (Vmax), Michaelis constant (Km), and inhibition constant (Ki) of tetradecanoic acid against these glycosidases, further elucidating the mechanism of inhibition. tandfonline.comtandfonline.comresearchgate.net Other fatty acids, such as oleic acid, linoleic acid, and palmitic acid, have also been reported to possess inhibitory properties against these enzymes. researchgate.nettandfonline.com

Table 1: Inhibitory Activity of Tetradecanoic Acid on Glycosidases

This table summarizes the in vitro inhibitory effects of tetradecanoic acid on α-amylase and α-glucosidase as reported in scientific literature.

| Enzyme | Concentration (μM) | Maximum Inhibition (%) | IC50 (μM) |

|---|---|---|---|

| α-Amylase | 1.12 | 83 | 0.412 |

| α-Glucosidase | 1.12 | 78 | 0.64 |

Data sourced from Lakshmanasenthil et al., 2018. tandfonline.com

Effects on N-Myristoyltransferase Activity

This compound plays a fundamental and requisite role in the activity of N-myristoyltransferase (NMT). wikipedia.orgnih.gov NMT is an essential enzyme in eukaryotes that catalyzes the covalent attachment of a myristoyl group (derived from tetradecanoic acid) to the N-terminal glycine residue of a wide range of cellular and viral proteins. wikipedia.orgresearchgate.netplos.org This irreversible modification, known as N-myristoylation, is crucial for protein-membrane interactions, subcellular targeting, and signal transduction. wikipedia.orgatamanchemicals.com

The enzymatic process begins with the binding of myristoyl-CoA (the activated form of tetradecanoic acid) to NMT, which induces a conformational change allowing the protein substrate to bind. wikipedia.orgresearchgate.net The enzyme then facilitates the formation of a stable amide bond between the myristoyl group and the protein's N-terminal glycine. plos.org Given its critical role in the function of many proteins involved in cell growth and signaling, NMT is a significant target for therapeutic intervention. researchgate.netwikipedia.org

Inhibition of NMT activity can block the function of myristoylated proteins. While this compound itself is the substrate, synthetic analogs of myristic acid have been developed as potent inhibitors of NMT. tandfonline.com These analogs act as competitive inhibitors by binding to the enzyme's active site, thereby preventing the myristoylation of target proteins. tandfonline.com

Table 2: Inhibition of N-Myristoyltransferase (NMT) by this compound Analogs

This table shows the inhibitory constants (Ki) for various myristoyl-CoA analogs against N-myristoyltransferase.

| Inhibitor (Myristoyl-CoA Analog) | Type of Inhibition | Ki (nM) |

|---|---|---|

| 2-Hydroxymyristoyl-CoA | Competitive | 45 |

| 2-Fluoromyristoyl-CoA | Competitive | 200 |

| 2-Bromomyristoyl-CoA | Competitive | 450 |

Data sourced from a review on myristic acid derivatives. tandfonline.com

Impact on Lipid Metabolism Enzymes

This compound significantly influences the activity of several key enzymes involved in lipid metabolism, thereby regulating the synthesis and modification of various lipid molecules. mdpi.comocl-journal.orgebi.ac.uk

Furthermore, this compound has been identified as a specific regulator of desaturase enzymes. It has been shown to have a dose-dependent activating effect on Δ6-desaturase (FADS2) , an enzyme involved in the biosynthesis of essential polyunsaturated fatty acids. ocl-journal.orgresearchgate.net This regulation can impact the cellular levels of important lipids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). ocl-journal.org Additionally, myristic acid regulates the activity of dihydroceramide Δ4-desaturase , the enzyme responsible for the final step in the de novo synthesis of ceramide, a critical signaling lipid involved in processes like apoptosis. ocl-journal.orgebi.ac.ukresearchgate.net

Advanced Synthesis Methodologies for Tetradecanoate and Its Analogues

Chemical Synthesis Approaches

Chemical synthesis provides versatile and scalable routes to a wide array of tetradecanoate derivatives. These approaches allow for precise modification of the molecule's structure to achieve desired properties.

Esterification and Hydrolysis Reactions for Derivatization

Esterification is a fundamental reaction for producing this compound esters, which involves reacting tetradecanoic acid with an alcohol. This process can be catalyzed by acids, such as sulfuric acid, or through enzymatic means. For instance, methyl this compound is synthesized by refluxing tetradecanoic acid with methanol (B129727) in the presence of an acid catalyst. researchgate.net This method is widely applicable for creating various esters, including ethyl this compound and isopropyl myristate, the latter of which is used in cosmetics for its absorption properties. atamanchemicals.comfoodb.ca

Hydrolysis, the reverse of esterification, cleaves the ester bond to yield tetradecanoic acid and an alcohol. slideserve.com This reaction is essential for both the analysis of this compound-containing lipids and for synthetic strategies where the carboxyl group needs to be deprotected. The process can be carried out under acidic or alkaline conditions. slideserve.com A process using a solid bed catalyst in a simulated moving bed has been developed for the continuous hydrolysis of esters, including those derived from tetradecanoic acid. google.com

Table 1: Examples of this compound Ester Synthesis

| Ester Product | Synthesis Method | Catalyst/Enzyme | Key Findings/Yield |

|---|---|---|---|

| Methyl this compound | Chemical Esterification | Sulfuric Acid | Yield of 82% reported in a synthesis pathway for hydrazones. researchgate.net |

| Isopentyl this compound | Enzymatic Esterification | Novozym 435® | High yield achieved under microwave irradiation with equimolar reagents. mdpi.com |

| Cetyl this compound | Enzymatic Esterification | Immobilized Lipase (B570770) | Conversions of 95-98% achieved in a solvent-free system. mdpi.com |

| Ethyl this compound | Enzymatic Transesterification | Lipase from Thermomyces lanuginosus (TLL) | A novel TLL-based biocatalyst achieved yields comparable to commercial enzymes with ~82 times less enzyme. mdpi.com |

| Sugar Esters | Enzymatic Esterification | Lipozyme Candida antarctica Lipase B (CAL-B) | Feasibility of using Celite® supported sol-gel immobilized enzymes as reusable biocatalysts was demonstrated. uwaterloo.ca |

Oxidation and Reduction Methods for Carbon Chain Modification

Modification of the this compound carbon chain through oxidation and reduction reactions opens pathways to valuable functionalized molecules.

Reduction of the carboxylic acid group in tetradecanoic acid yields primary alcohols and aldehydes. The reduction process can produce myristyl alcohol and myristyl aldehyde, which are important intermediates in the chemical industry. atamanchemicals.comatamanchemicals.com Diborane is a powerful agent capable of reducing carboxylic acids. researchgate.net

Oxidation of fatty acids is a fundamental biological process (beta-oxidation) that breaks down the carbon chain into two-carbon acetyl-CoA units. wikipedia.orgabcam.com In chemical synthesis, oxidative cleavage of unsaturated fatty acid derivatives is a method to produce bifunctional molecules like diacids. mdpi.com While this compound is saturated, related unsaturated fatty acids can be cleaved to produce shorter-chain dicarboxylic acids. Furthermore, the saturated hydrocarbon chain of fatty acids can be attacked by high-energy oxidants, leading to modifications such as the introduction of hydroxyl or carbonyl groups. frontiersin.org

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives, particularly chiral hydroxy fatty acids, is critical for pharmaceutical and biological research. These methods often rely on asymmetric reactions that create a defined three-dimensional structure at a specific carbon atom.

One prominent strategy is the asymmetric reduction of keto-tetradecanoates. For example, methyl 3-oxo, 6-oxo, and 13-oxo tetradecanoates can be reduced using sodium borohydride (B1222165) in the presence of chiral auxiliaries like 1,2:5,6-di-O-isopropylidene-d-glucofuranose (DIPGH). This approach has yielded the 13-hydroxy ester isomer with a high enantiomeric purity of 96% enantiomeric excess (ee). researchgate.net Similarly, enzymatic hydrolysis can be used for the kinetic resolution of racemic hydroxy this compound esters. The enzyme Novozym 435 has been shown to stereoselectively hydrolyze methyl 3-hydroxy this compound. researchgate.net

Table 2: Stereoselective Synthesis of Chiral Hydroxy-Tetradecanoate Derivatives

| Starting Material | Chiral Reagent/Catalyst | Product | Enantiomeric Excess (ee%) |

|---|---|---|---|

| Methyl 13-oxo this compound | NaBH4 with DIPGH and (-)-menthol | Methyl 13-hydroxy this compound | 96% ee researchgate.net |

| Methyl 3-keto this compound | Modified Raney-Nickel catalyst | (S)-methyl 3-hydroxy this compound | 85% ee researchgate.net |

| Methyl 3-keto this compound | Chiral Ruthenium (II) catalyst | (S)-methyl 3-hydroxy this compound | 98.7% ee researchgate.net |

| Racemic 3-hydroxy tetradecanoic acid methyl ester | Novozym 435 (via hydrolysis) | (R)-3-hydroxy tetradecanoic acid | Moderate selectivity observed. researchgate.net |

Biotechnological Production and Biocatalysis

Biotechnological routes offer sustainable and highly selective alternatives to traditional chemical synthesis for producing this compound and its derivatives. These methods leverage the metabolic machinery of microorganisms and the catalytic power of isolated enzymes.

Microbial Fermentation Strategies for this compound Production

Certain microorganisms, known as oleaginous microbes, can naturally accumulate high levels of lipids, including tetradecanoic acid. gfi.org Fermentation provides an efficient method for generating these fatty acids. gfi.org The yeast Starmerella bombicola has been a focus of research for producing sophorolipids, a type of glycolipid, using tetradecanoic acid (myristic acid) as a substrate. nih.govacs.orgresearchgate.net Studies have shown that providing myristic acid exogenously in the fermentation medium can lead to the successful synthesis of myristic acid-derived sophorolipids (MASL), with yields of up to 12 g/L using a resting cell method. acs.org The rationale for this success is that myristic acid is easily incorporated into the yeast's enzymatic machinery. nih.gov Genetic alterations in other yeasts, such as Yarrowia, have also been explored to achieve high accumulation of lipids for various applications. gfi.org

Table 3: Microbial Production of this compound/Derivatives

| Microorganism | Fermentation Strategy | Substrate | Product | Yield/Key Finding |

|---|---|---|---|---|

| Starmerella bombicola | Resting cell method | Myristic Acid (Tetradecanoic Acid) | Myristic Acid Sophorolipid (MASL) | Maximum yield of 12 g/L obtained. acs.org |

| Oleaginous Fungi (e.g., Rhodosporidium, Rhodotorula) | Nutrient (Nitrogen) Limitation | Various carbon sources | Lipids (including C14:0) | Natural production and accumulation of lipids is well-described. gfi.org |

| Yarrowia lipolytica | Genetic engineering | Various carbon sources | Lipids | Genetic alterations resulted in high lipid accumulation. gfi.org |

Enzymatic Synthesis of this compound Derivatives

Biocatalysis using isolated enzymes, particularly lipases, offers a clean, highly selective, and efficient methodology for synthesizing this compound derivatives under mild reaction conditions. conicet.gov.ar Lipases can catalyze esterification, transesterification, and hydrolysis with remarkable regioselectivity and stereoselectivity. conicet.gov.arrsc.org

Immobilized lipases are widely used to enhance stability and reusability. Novozym 435, an immobilized form of lipase B from Candida antarctica (CALB), is a versatile biocatalyst for producing fatty acid esters. mdpi.comd-nb.info It has been used to synthesize various this compound esters and to catalyze the hydrolysis of derivatives like 3-hydroxy tetradecanoic acid methyl ester. researchgate.net Lipases from other sources, such as Thermomyces lanuginosus and Rhizomucor miehei, have also been employed in the synthesis of fatty acid ethyl esters, which are components of biodiesel. mdpi.com The enzymatic approach is not limited to esters; lipases have also been used to prepare novel fatty acid derivatives of compounds like pyridoxine, yielding monoacylated products with potential surfactant activity. conicet.gov.ar

Compound Name Reference

Pyrolysis and Thermochemical Conversion of this compound

Pyrolysis is a thermochemical decomposition process conducted in the absence of oxygen, which transforms organic materials into solid (char), liquid (bio-oil), and gaseous products. pathofscience.org This method is a promising and environmentally conscious approach for energy recovery from biomass. pathofscience.org When applied to this compound and its corresponding acid, tetradecanoic acid (myristic acid), pyrolysis serves as a key technology for producing biofuels and valuable chemical feedstocks. scielo.braimspress.com The distribution of the resulting products is heavily dependent on process parameters such as temperature, heating rate, and the presence of catalysts. utm.my

Catalytic Pyrolysis for Hydrocarbon Generation

Catalytic pyrolysis enhances the conversion of this compound into hydrocarbons by employing catalysts that promote deoxygenation reactions, such as decarboxylation, decarbonylation, and dehydrogenation. aimspress.com The use of catalysts can significantly increase the yield and selectivity of desired hydrocarbon products, which can be suitable for formulating gasoline, kerosene, or diesel-like biofuels. scielo.br

Research into the catalytic fast micro-pyrolysis of myristic acid over Fluidized Catalytic Cracking (FCC) catalysts has demonstrated high conversion rates. scielo.br For instance, a fresh FCC catalyst with a high content of rare earth elements (RE) achieved nearly complete conversion of myristic acid at 550 °C, with over 90% selectivity towards deoxygenated compounds. The resulting hydrocarbon product mixture was composed of 42.9% aromatics, 29.1% olefins, and 21% saturated molecules. scielo.br In contrast, a fresh catalyst with low RE content resulted in a 68.8% conversion rate and 52% selectivity for deoxygenated products under similar conditions. scielo.br

The choice of catalyst is critical to the product distribution. Studies comparing γ-Alumina (γ-Al2O3) and Niobia (Nb2O5) in the pyrolysis of tetradecanoic acid at 600 °C revealed that γ-Al2O3 was more effective for deoxygenation and cracking. scielo.brscielo.br This led to the formation of various product families, including n-alkanes and 1-alkenes. scielo.brscielo.br Specifically, with the γ-Al2O3 catalyst, hydrocarbons were the primary products, constituting approximately 24% of the yield, while the conversion of tetradecanoic acid reached 56%. scielo.brorcid.org The main hydrocarbon product identified was 1-dodecene (B91753). scielo.brscielo.br Pyrolysis over calcite has also been shown to produce a range of alkanes (C8 to C13) and alkenes (C6 to C14). core.ac.uk

Formation of Ketones as Intermediate Compounds

During the pyrolysis of this compound, ketones are significant intermediate compounds formed en route to hydrocarbon production. scielo.brscielo.br The ketonic decarboxylation route involves the reaction of two carboxylic acid molecules to form a symmetrical ketone, carbon dioxide, and water. scielo.br In the case of tetradecanoic acid, the primary ketone formed is 14-heptacosanone (B129303). scielo.brscielo.brcore.ac.uk This symmetrical ketone can subsequently undergo further dissociation through various reaction pathways to generate deoxygenated products, including hydrocarbons. scielo.br

The formation of 14-heptacosanone has been observed even in thermal pyrolysis without a catalyst. scielo.brscielo.brscielo.br At 550 °C, thermal pyrolysis of myristic acid resulted in only moderate conversion (<5%), with 14-heptacosanone being the only significant product detected besides the unreacted acid. scielo.br The presence of a catalyst, however, significantly influences the subsequent conversion of this ketone intermediate. In non-catalytic pyrolysis at 600 °C, the transformation of the ketone into hydrocarbons is not significant. scielo.brscielo.br

When catalysts are introduced, the yield of ketones and their subsequent conversion to hydrocarbons are altered. Using a γ-Al2O3 catalyst at 600 °C, the yield of 14-heptacosanone was 18%, while the hydrocarbon yield was 24%. scielo.brscielo.br With a Nb2O5 catalyst under the same conditions, the ketone yield was about 15%, but the hydrocarbon yield was only about 2%. scielo.brscielo.br This demonstrates that while both catalysts facilitate ketone formation, γ-Al2O3 is more effective at promoting the subsequent cracking of the ketone into hydrocarbons. scielo.br Further cracking of 14-heptacosanone can lead to products like 1-dodecene and 2-pentadecanone, likely through a mechanism involving a γ-hydrogen transfer. scielo.brcore.ac.uk

Process Optimization for Enhanced Product Yields

Optimizing process parameters is crucial for maximizing the yield of desired products from this compound pyrolysis. academie-sciences.fr Key variables that can be manipulated include pyrolysis temperature, heating rate, reaction time, and catalyst type. utm.myscielo.bracademie-sciences.fr

Temperature is a dominant factor influencing both conversion and product distribution. scielo.brtandfonline.com Research shows that higher temperatures favor the conversion of tetradecanoic acid and the subsequent transformation of intermediate ketones into hydrocarbons. scielo.brscielo.br For example, pyrolysis at 600 °C using a γ-Al2O3 catalyst resulted in a 24% hydrocarbon yield, which was significantly higher than at 450 °C, where conversion was less than 3%. scielo.brscielo.br However, excessively high temperatures can lead to secondary cracking reactions, producing more incondensable gases and reducing the liquid oil yield. tandfonline.com Optimization studies on other biomass, such as date stones, have identified an optimal temperature of 500°C for maximizing bio-oil yield. academie-sciences.fracademie-sciences.fr

The heating rate and reaction time also play a significant role. High liquid yields are typically obtained with high heating rates and short reaction times, a process known as fast pyrolysis. utm.my This minimizes secondary reactions of the primary volatiles. tandfonline.com Conversely, slow heating rates over longer periods tend to maximize the yield of solid char. utm.my In studies optimizing bio-oil production from empty palm fruit bunches, a maximum yield was achieved at a temperature of 573.15 K (300°C) and a reaction time of 15 minutes. utm.my

The choice of catalyst and its properties are central to process optimization. As noted, γ-Al2O3 is more effective than Nb2O5 for converting tetradecanoic acid into hydrocarbons at 600 °C. scielo.brscielo.br The physical properties of the feedstock, such as particle size, can also influence the process by affecting heat transfer rates. academie-sciences.fracademie-sciences.fr Response surface methodology (RSM) is a common statistical technique used to model and optimize the combined effects of these multiple parameters to achieve the highest possible yield of specific products like bio-oil or bio-char. academie-sciences.frlmu.edu.ng

Cutting Edge Analytical and Characterization Techniques in Tetradecanoate Research

Chromatographic Separations and Spectrometric Detection

Chromatographic techniques, often coupled with spectrometric detectors, are fundamental tools in tetradecanoate research, enabling the separation and analysis of this compound from complex biological and chemical mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, including this compound, which is often derivatized to its more volatile methyl ester form (methyl this compound) prior to analysis. ebi.ac.uksigmaaldrich.com This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. gsconlinepress.com The separation is based on the differential partitioning of analytes between the stationary phase coating the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a key parameter for initial identification.

Upon exiting the column, the separated components enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that allows for highly accurate identification by comparison with spectral libraries such as the National Institute of Standards and Technology (NIST) and Wiley databases. gsconlinepress.comumpr.ac.idjapsonline.com

GC-MS is used for both qualitative identification and quantitative measurement. conferenceworld.in For instance, studies have successfully identified and quantified tetradecanoic acid in plant extracts, such as in the ethanol (B145695) leaf extract of Annona muricata where it was found to constitute 2.34% of the total components. gsconlinepress.com Similarly, it was identified as 6.66% of the chemical compounds in an ethanol fraction of grapefruit rind. umpr.ac.id The technique is sensitive enough to be used in the analysis of volatile organic compounds in human saliva and earwax. ebi.ac.uknih.gov

Table 1: Examples of GC-MS Parameters and Findings in this compound Analysis

| Sample Matrix | Analyte Form | GC Column | Key Findings | Reference |

|---|---|---|---|---|

| Annona muricata Leaf Extract | Tetradecanoic acid | DB-5ms capillary column | Identified at a peak area of 2.34% | gsconlinepress.com |

| Grapefruit Rind Extract | Tetradecanoic acid | Not specified | Identified as 6.66% of the EF1 fraction | umpr.ac.id |

| Detarium microcarpum Seed Extract | Methyl this compound | Not specified | Found to be 1.13% of the aqueous extraction | medwinpublishers.com |

| Erythropalum scandens Leaf Extract | Tetradecanoic acid, 10, 13-dimethyl-, methyl ester | Not specified | Identified via mass spectrum comparison with NIST library | japsonline.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For analyzing non-volatile or thermally fragile this compound derivatives and for assays requiring high sensitivity and specificity in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. creative-proteomics.comontosight.ai This technique couples the separation power of liquid chromatography with the dual-stage filtering capabilities of a tandem mass spectrometer.

LC separates components in a liquid mobile phase based on their interactions with a stationary phase packed in a column. glsciences.com The separated analytes then enter the mass spectrometer. In LC-MS/MS, a specific precursor ion corresponding to the analyte of interest (e.g., the deprotonated molecule [M-H]⁻ for tetradecanoic acid) is selected in the first mass analyzer (Q1), fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise, enabling accurate quantification at very low levels. glsciences.com

LC-MS/MS has been successfully validated for the quantitative determination of β-hydroxy-tetradecanoic acid, a chemical marker for lipopolysaccharides. nih.gov In one validated method, the limit of detection (LOD) and lower limit of quantification (LLOQ) for β-hydroxy-tetradecanoic acid were 1 μg/l and 5 μg/l, respectively. nih.gov The technique avoids the time-consuming derivatization steps often required for GC-MS analysis. nih.gov

Table 2: Typical LC-MS/MS Method Parameters for Tetradecanoic Acid Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | InertSustain AQ-C18 (3 µm, 150 x 2.1 mm I.D.) | glsciences.com |

| Mobile Phase | A: H₂O/CH₃CN/CH₃COONH₄ (40:60:0.04) B: CH₃CN/IPA/CH₃COONH₄ (10:90:0.04) | glsciences.com |

| Flow Rate | 0.2 mL/min | glsciences.com |

| Column Temperature | 50 °C | glsciences.com |

| Ionization Mode | ESI, Negative | glsciences.com |

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique used for both the analytical quantification and the preparative purification of this compound and its esters. creative-proteomics.comlabx.com It operates on the same principles as liquid chromatography but uses high pressure to pump the liquid mobile phase through columns packed with smaller particles, leading to higher resolution and faster separation times. labx.com

In analytical applications, HPLC coupled with detectors like UV-Vis or refractive index detectors can quantify this compound derivatives. For example, HPLC has been employed to quantify compounds in isopropyl myristate, a this compound ester, which serves as a lipophilic receptor phase in in vitro diffusion studies. core.ac.uk The technique is noted for its accuracy and precision. labx.comcore.ac.uk

For purification, HPLC is scalable and can be used to isolate this compound-containing compounds from complex mixtures. sielc.com Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used. sielc.comnih.gov Researchers have developed HPLC methods to separate various fatty acid esters, including myristates, of carotenoids, demonstrating the technique's ability to resolve structurally similar molecules. nih.gov

Spectroscopic Characterization

Spectroscopic methods are indispensable for the detailed structural elucidation of this compound and its compounds, providing information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the structure of this compound and its derivatives. ontosight.aifoodb.ca

¹H-NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical this compound ester, the ¹H-NMR spectrum would show characteristic signals for the terminal methyl group (CH₃) of the fatty acid chain, the long chain of methylene (B1212753) groups ((CH₂)n), the methylene group adjacent to the carbonyl (α-CH₂), and the protons of the alcohol moiety of the ester.

¹³C-NMR spectroscopy provides information about the different carbon atoms in the molecule. Key signals in the ¹³C-NMR spectrum of a this compound compound include the carbonyl carbon of the ester or acid group, the carbons of the long alkyl chain, and the terminal methyl carbon. Spectral databases contain reference NMR data for various this compound compounds, such as methyl this compound and hexyl this compound, which are used to confirm structural assignments. nih.govnih.govfoodb.ca

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. scielo.br When a sample is irradiated with infrared light, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. An FTIR spectrum is a plot of absorbance versus wavenumber (cm⁻¹), where specific peaks correspond to particular functional groups.

For tetradecanoic acid and its esters, FTIR analysis reveals several characteristic absorption bands. scielo.brmdpi.com The presence of a long alkyl chain is confirmed by strong absorption peaks in the 2850-3000 cm⁻¹ region, which correspond to the symmetric and asymmetric stretching vibrations of C-H bonds in methyl (CH₃) and methylene (CH₂) groups. scielo.brmdpi.com

The most prominent feature for tetradecanoic acid is a very broad band from 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer, and a sharp, strong peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. scielo.brmdpi.com For this compound esters, the C=O stretching peak is also present, typically around 1735-1750 cm⁻¹, and strong C-O stretching bands appear in the 1100-1300 cm⁻¹ region. The technique is also sensitive enough to show shifts in these peaks upon complexation, for instance, in the formation of copper (II) this compound. researchgate.netresearchgate.net

Table 3: Characteristic FTIR Absorption Bands for Tetradecanoic Acid

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |

|---|---|---|---|

| 2850 - 3000 | C-H stretch | CH₂ and CH₃ groups | scielo.brmdpi.com |

| ~1700 | C=O stretch | Carbonyl of carboxylic acid | mdpi.comresearchgate.net |

| ~1470 | C-H bend | Methylene (CH₂) scissoring | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. shu.ac.uk The absorption of this radiation is restricted to specific functional groups, known as chromophores, which contain valence electrons with low excitation energy. shu.ac.uk

For organic molecules, the primary electronic transitions involve σ, π, and non-bonding (n) electrons. shu.ac.uk The energy required for these transitions corresponds to specific wavelengths of light. Transitions from a bonding sigma (σ) orbital to an anti-bonding sigma (σ) orbital (σ → σ) require high energy and thus occur at shorter wavelengths. libretexts.org Transitions from a non-bonding (n) orbital to a π* orbital (n → π) or a π to π orbital (π → π*) generally require less energy and occur at longer, more experimentally accessible wavelengths (200-700 nm). shu.ac.ukdavuniversity.org

This compound and its simple esters, like methyl this compound, lack π bonds. Therefore, their UV-Vis spectra are dominated by high-energy σ → σ* and n → σ* transitions, which occur in the far UV region. For example, methyl this compound exhibits a maximum absorption at 212 nm, which is characteristic of the electronic transitions within its ester functional group. nih.gov In more complex structures, such as metal complexes of this compound, d-d electronic transitions in the central metal ion can also be observed, providing insights into the coordination environment of the metal. researchgate.netbath.ac.uk

Table 1: Electronic Transitions in this compound and Related Compounds This interactive table summarizes the types of electronic transitions observable in this compound-containing molecules using UV-Vis spectroscopy.

| Transition Type | Involved Orbitals | Typical Wavelength Range | Example Molecule |

|---|---|---|---|

| σ → σ* | Sigma bonding to sigma anti-bonding | < 200 nm | This compound |

| n → σ* | Non-bonding to sigma anti-bonding | ~200-220 nm | Methyl this compound nih.gov |

Advanced Structural Determination Methods

Determining the precise three-dimensional structure of this compound, particularly when it is part of a larger molecular assembly like a protein complex, requires sophisticated analytical techniques. X-ray crystallography and in silico modeling are at the forefront of these structural investigations.

X-ray Crystallography of this compound-Protein Complexes

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. For proteins, this method can reveal the precise folding of the polypeptide chain and how it interacts with ligands or other molecules. In the context of this compound, this technique is invaluable for studying myristoylated proteins, where a tetradecanoyl (myristoyl) group is covalently attached to an N-terminal glycine (B1666218) residue. researchgate.net

The crystal structure of complexes involving myristoylated proteins provides critical insights into the role of the fatty acid chain. For instance, the structure of a myristoylated peptide from the CAP-23/NAP-22 protein bound to calmodulin revealed that the myristoyl moiety inserts into a hydrophobic tunnel within calmodulin, demonstrating a novel mode of protein-protein interaction that is dependent on myristoylation. nih.govembopress.org Similarly, the crystal structure of N-myristoyltransferase (NMT) with a bound myristoyl-CoA analog shows the fatty acid chain buried deep within a hydrophobic pocket of the enzyme. researchgate.netresearchgate.net These structural details are crucial for understanding the biological functions of protein myristoylation and for designing specific inhibitors. researchgate.net

Table 2: Examples of Solved Crystal Structures of this compound-Protein Complexes This interactive table presents key examples of myristoylated protein structures determined by X-ray crystallography and deposited in the Protein Data Bank (PDB).

| Protein Complex | PDB ID | Resolution (Å) | Key Finding |

|---|---|---|---|

| N-myristoyltransferase with myristoyl-CoA | 1IID | - | Myristoyl group is bound in a hydrophobic pocket of the enzyme. researchgate.net |

| S. cerevisiae Nmt1p with myristoyl-CoA analog | - | 2.9 | Details the interactions between the enzyme and its acyl-CoA substrate. researchgate.net |

In Silico Modeling: Molecular Docking and Molecular Dynamics Simulations

Computational, or in silico, methods are increasingly used to predict and analyze the interactions between molecules, complementing experimental data.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). ijrpr.com This method is widely used to screen for potential drug candidates and to understand the basis of molecular recognition. rjptonline.orgresearchgate.net Studies have successfully docked tetradecanoic acid into the active sites of various proteins. For example, docking studies with a bone healing target protein showed a strong interaction with tetradecanoic acid, with a calculated docking energy of -11.5209 kcal/mol. rjptonline.org Other studies have shown its potential to bind to cancer-related proteins like hsp90 and PRAD1, as well as proteins targeted for treating skin conditions. ijrpr.comresearchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems over time. By simulating the movements of atoms and molecules, MD can reveal information about the stability of complexes, conformational changes, and the thermodynamics of binding. nih.gov MD simulations have been used to study the behavior of tetradecanoic acid at interfaces, such as its role as a corrosion inhibitor on a mild steel surface. imist.ma These simulations calculated a strong binding energy of 166.73 ± 14.05 kcal/mol for tetradecanoic acid on the iron surface. imist.ma Other MD studies have investigated how tetradecanoic acid, when used as a surface modifier for nanoparticles, influences the interface with polymer melts. nih.gov

Table 3: Selected Molecular Docking and Dynamics Findings for this compound This interactive table summarizes results from in silico studies, showcasing the binding affinities and interaction energies of this compound with various molecular targets.

| Technique | Target | Key Finding/Value | Reference |

|---|---|---|---|

| Molecular Docking | Bone Healing Protein (ABMP2 chimera) | Binding Energy: -11.5209 kcal/mol | rjptonline.org |

| Molecular Docking | Anti-eczema Target Protein | Binding Affinity: -5.2 kcal/mol | ijrpr.com |

| Molecular Docking | Aspergillus Thioesterase Domain (3ILS) | Binding Energy: < -6.2 kcal/mol | usu.ac.id |

Thermal and Elemental Analysis

Thermal and elemental analyses are fundamental techniques for characterizing the basic physicochemical properties of a compound, including its thermal stability and elemental composition.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. xrfscientific.comlongdom.org It is a crucial method for determining the thermal stability of materials, as it identifies the temperatures at which decomposition, dehydration, or oxidation occurs. xrfscientific.com

In the study of this compound compounds, TGA is particularly useful for characterizing metal tetradecanoates. The resulting thermogram (a plot of mass vs. temperature) can show single or multi-step decomposition patterns, which provide information about the thermal stability and the composition of the complex. jetir.orgresearchgate.net For example, TGA studies on zinc and cadmium tetradecanoates have been used to calculate kinetic parameters for the decomposition process, such as the energy and entropy of activation, indicating a slow, non-spontaneous decomposition. jetir.org The technique has also been applied to characterize copper (II) this compound complexes, helping to elucidate their structure and thermal behavior. researchgate.net

Table 4: TGA Findings for Metal Tetradecanoates This interactive table outlines the application of TGA in studying the thermal properties of metal complexes of this compound.

| Compound | Atmosphere | Key Observation | Reference |

|---|---|---|---|

| Zinc and Cadmium Tetradecanoates | Nitrogen | Multi-step decomposition, allowing calculation of kinetic parameters. | jetir.org |

| Copper (II) this compound Complexes | - | Used alongside other techniques for structural characterization. | researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a process that determines the elemental composition of a sample. For an organic compound like this compound, this typically involves measuring the mass percentages of carbon, hydrogen, and oxygen. The experimental results are then compared to the theoretical percentages calculated from the compound's molecular formula. This comparison is essential for verifying the purity and confirming the identity of a synthesized compound. researchgate.netjetir.org

For instance, the molecular formula of tetradecanoic acid is C₁₄H₂₈O₂. nih.gov Based on this, the theoretical elemental composition can be calculated. Similarly, for methyl this compound (C₁₅H₃₀O₂), the theoretical percentages can be determined. nih.gov Researchers use elemental analysis to confirm that their synthesized metal this compound complexes or other derivatives have the expected elemental ratios, ensuring the purity and correct stoichiometry of the material before further investigation. researchgate.netjetir.org

Academic and Research Applications of Tetradecanoate Non Clinical Focus

Fundamental Research in Cellular and Molecular Biology

In the realm of fundamental biological research, tetradecanoate and its derivatives are instrumental in elucidating complex cellular processes.

Tools for Studying Protein Lipidation and Membrane Association

Protein lipidation is a crucial post-translational modification where a lipid is covalently attached to a protein, influencing its localization and function. nih.gov this compound is central to a specific type of fatty acylation called N-myristoylation. nih.govwordpress.com In this process, the enzyme N-myristoyltransferase (NMT) attaches a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a target protein. wordpress.comresearchgate.net This modification increases the protein's hydrophobicity, facilitating its association with cellular membranes and mediating protein-protein interactions. mdpi.com

Researchers utilize this compound and its analogs to study this process. For instance, clickable myristic acid analogs are used in chemical proteomic approaches to identify myristoylated proteins. biorxiv.org These analogs can be metabolically incorporated into proteins and then tagged for isolation and identification, providing a comprehensive view of the myristoylated proteome. biorxiv.orgescholarship.org This technique has been successfully used to identify numerous co-translationally myristoylated proteins in human cells. biorxiv.org

Furthermore, inhibitors of N-myristoyltransferase are powerful tools to probe the functional consequences of protein myristoylation. mdpi.compatsnap.com By blocking this modification, scientists can observe the effects on protein localization and downstream signaling pathways. patsnap.comcpu.edu.cn

Probes for Investigating Signal Transduction Pathways

Many proteins involved in signal transduction are myristoylated, making this modification a key regulatory point. mdpi.comcpu.edu.cn The attachment of myristate is often essential for these proteins to localize to the plasma membrane where they can interact with other signaling molecules. mdpi.com

One prominent example is the use of 12-O-Tetradecanoylphorbol-13-acetate (TPA), also known as phorbol (B1677699) 12-myristate 13-acetate (PMA). wikipedia.org TPA is a potent activator of protein kinase C (PKC), a critical enzyme in many signal transduction pathways that regulate cell growth, differentiation, and apoptosis. wikipedia.orgontosight.ai TPA mimics the action of diacylglycerol (DAG), a natural activator of PKC. wikipedia.orgontosight.ai By using TPA, researchers can specifically activate PKC and study its downstream effects on various cellular processes. wikipedia.orgontosight.aiontosight.ai

Inhibitors of N-myristoyltransferase also serve as valuable probes in signal transduction research. patsnap.com By preventing the myristoylation of key signaling proteins, such as Src family kinases, researchers can dissect their roles in various pathways. cpu.edu.cn

Models for Understanding Lipid Metabolism Regulation

This compound is a key metabolite in lipid metabolism and is used in studies to understand its regulation. Isotopically labeled versions of this compound, such as myristic acid-d7, are employed as internal standards for quantification in mass spectrometry-based lipidomics. caymanchem.com This allows for precise measurement of myristic acid levels and its flux through various metabolic pathways.

Microbiological and Ecological Research

Beyond the cellular level, this compound has significant applications in understanding and potentially controlling microbial behavior.

Investigation of Anti-Virulence Properties in Bacterial Pathogens (In Vitro/Animal Models)

Developing anti-virulence therapies, which aim to disarm pathogens without killing them, is a promising strategy to combat bacterial infections. nih.govfrontiersin.org Tetradecanoic acid has been investigated for its anti-virulence properties against the opportunistic human pathogen Pseudomonas aeruginosa. nih.govfrontiersin.org

In vitro studies have shown that tetradecanoic acid can reduce the production of pyocyanin (B1662382), a key virulence factor of P. aeruginosa, by 35–58%. nih.govfrontiersin.org It also significantly inhibits swarming motility, another important aspect of bacterial virulence, by up to 90%. nih.govfrontiersin.org However, it does not appear to affect biofilm formation. nih.govfrontiersin.org Interestingly, in a murine cutaneous infection model, the co-administration of myristic acid with P. aeruginosa led to increased tissue damage, suggesting that its effects in a complex in vivo environment may differ from those observed in vitro. nih.gov

| Compound | Organism | Effect | Concentration | Model |

| Tetradecanoic Acid | Pseudomonas aeruginosa | Reduced pyocyanin production | 40 and 1,000 µM | In Vitro |

| Tetradecanoic Acid | Pseudomonas aeruginosa | Reduced swarming motility | 40 µM | In Vitro |

| Tetradecanoic Acid | Pseudomonas aeruginosa | Increased tissue damage | 200 and 1,000 µM | Murine Cutaneous Infection |

Role in Microbial Communication and Quorum Sensing Inhibition

Bacteria communicate and coordinate their behavior through a process called quorum sensing (QS), which relies on the production and detection of signaling molecules. researchgate.net Disrupting QS is a key anti-virulence strategy. mdpi.com

Myristic acid has been identified as a potential quorum sensing inhibitor (QSI). mdpi.comresearchgate.netnih.gov Studies have shown that exogenous application of myristic acid can significantly inhibit the production of several virulence factors in Pseudomonas aeruginosa without affecting bacterial growth. researchgate.netnih.gov This suggests that myristic acid acts as a general QSI rather than having a direct antibacterial effect. researchgate.netnih.gov For example, myristic acid isolated from onion bulbs infected with P. aeruginosa was shown to inhibit the production of pyocyanin, protease, and lipase (B570770). researchgate.netnih.gov Myristic acid methyl ester, derived from the plant Melia dubia, has also shown potential as a quorum quencher against uropathogenic E. coli by inhibiting the SdiA transcriptional regulator. tsijournals.com

| Compound | Source/Target | Organism | Observed Effect |

| Myristic Acid | Onion Bulbs | Pseudomonas aeruginosa | Inhibition of pyocyanin, protease, and lipase production |

| Myristic Acid Methyl Ester | Melia dubia | Uropathogenic E. coli | Inhibition of SdiA transcriptional regulator, reduction in biofilm formation |

Antifouling Bioactivity in Marine Systems

This compound and its derivatives have demonstrated significant potential as antifouling agents in marine environments. Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, poses a substantial economic and environmental challenge for maritime industries. The search for effective, yet environmentally benign, antifouling compounds has led researchers to explore natural products, including fatty acids like tetradecanoic acid.